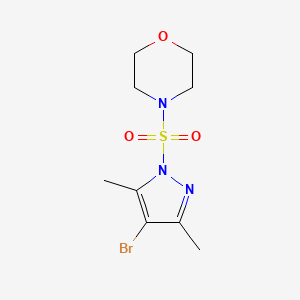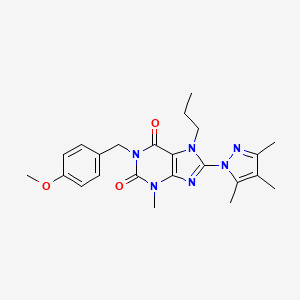![molecular formula C15H14N2S2 B2681215 N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine CAS No. 890961-88-3](/img/structure/B2681215.png)
N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole derivatives are a class of compounds that have been widely studied for their diverse biological activities . They are known to exhibit anti-inflammatory properties and have been used in the synthesis of anti-tubercular compounds .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques such as nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can be coupled with N-phenyl anthranilic acid to yield intermediate compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be characterized by techniques such as NMR, LC-MS, and HPLC .科学的研究の応用
Preclinical Evaluation for Antitumor Properties
Novel 2-(4-aminophenyl)benzothiazoles have demonstrated selective, potent antitumor properties in vitro and in vivo. These compounds, through biotransformation by cytochrome P 450 1A1, yield active metabolites. Amino acid conjugation to the exocyclic primary amine function of these benzothiazoles has been explored to overcome drug lipophilicity, offering a pathway for clinical evaluation due to manageable toxic side effects and potential efficacy against carcinoma cell lines (Bradshaw et al., 2002).
Synthesis and Antimicrobial Applications
Derivatives of 1,3-benzothiazole have been synthesized for potential medicinal applications, including antimicrobial activities. These compounds, created through the condensation of 2,3-dihydro-1,3-benzothiazol-2-amine with substituted benzaldehydes, have shown promising bioactivities comparable to typical medications. Additionally, their corrosion inhibition effect on mild steel in acidic solutions highlights their versatility in chemical applications (Nayak & Bhat, 2023).
Chemical Synthesis Techniques
The direct amination of azoles, including benzothiazoles, via catalytic C-H, N-H coupling in the presence of a copper catalyst, represents a significant methodological advancement in the synthesis of aminated products. This approach underscores the utility of N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine derivatives in chemical synthesis, offering a pathway for creating compounds with potential pharmaceutical applications (Monguchi et al., 2009).
Antitumor Mechanisms and Acetylation
The antitumor activities of 2-(4-aminophenyl)benzothiazoles, including their metabolism, play a crucial role in their mechanism of action, potentially offering novel pathways for cancer treatment. N-Acyl derivatives of these compounds have been synthesized to study the effects of acetylation on antitumor activity, revealing that metabolism significantly influences their therapeutic potential (Chua et al., 1999).
作用機序
Target of Action
N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine, also known as N-benzyl-4-(methylsulfanyl)-1,3-benzothiazol-2-amine, is a compound that has been studied for its potential biological activities Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological effects, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may interact with targets related to the mycobacterium tuberculosis pathogen
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may affect pathways related to the mycobacterium tuberculosis pathogen
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may have effects at the molecular and cellular levels related to the inhibition of the mycobacterium tuberculosis pathogen
Safety and Hazards
特性
IUPAC Name |
N-benzyl-4-methylsulfanyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-18-12-8-5-9-13-14(12)17-15(19-13)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUFNHJWDAUZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2681136.png)
![1-(4-Ethoxyphenyl)-1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2681137.png)
![3-butyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2681140.png)
![3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681143.png)
![1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2681145.png)


![2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid](/img/no-structure.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2681150.png)
![6-Ethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2681151.png)
![1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2681152.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B2681155.png)
